4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating various diseases.
Medicine
In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-N-(2-methylphenyl)benzamide
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
Uniqueness
Compared to similar compounds, 4-((4-Methoxybenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-5-3-4-6-15(12)16-19-20-17(23)21(16)18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
NCVXDJJOSSDVGE-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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